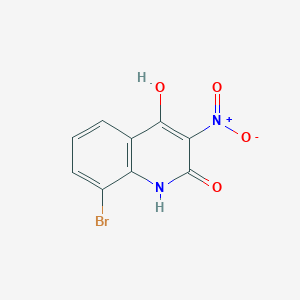

8-Bromo-3-nitroquinoline-2,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c10-5-3-1-2-4-6(5)11-9(14)7(8(4)13)12(15)16/h1-3H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUOMEKCHNGHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)C(=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715784 | |

| Record name | 8-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54675-49-9 | |

| Record name | 8-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Bromo-3-nitroquinoline-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone scaffold in the field of medicinal chemistry. Its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating activities that span antimalarial, anticancer, antibacterial, and anti-inflammatory applications. The functionalization of the quinoline ring system allows for the fine-tuning of its biological properties, making the development of novel synthetic pathways a critical endeavor for drug discovery. This guide details a robust and logical two-step pathway for the synthesis of 8-Bromo-3-nitroquinoline-2,4-diol, a highly functionalized quinoline derivative with potential as a versatile intermediate for further chemical elaboration.

The presented synthesis is predicated on two fundamental and well-established transformations in heterocyclic chemistry: the Gould-Jacobs reaction for the construction of the quinoline-2,4-diol core, followed by a regioselective electrophilic nitration. This approach ensures a high degree of control over the substitution pattern, starting from commercially available precursors.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in two principal stages. The first stage involves the construction of the 8-bromo-substituted quinoline-2,4-diol ring system via a thermal cyclization reaction. The second stage is the selective introduction of a nitro group at the C3 position of the pre-formed quinoline core.

Caption: Overall two-stage synthesis workflow.

Stage 1: Synthesis of 8-Bromoquinoline-2,4-diol via Gould-Jacobs Reaction

The initial and foundational step is the construction of the heterocyclic core. This is accomplished through the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with a malonic ester, followed by a high-temperature cyclization.[1][2]

Causality and Experimental Choices:

-

Starting Materials: 2-Bromoaniline is selected as the starting aniline to ensure the bromine atom is correctly positioned at the C8 position of the final quinoline ring. Diethyl malonate serves as the three-carbon (C2-C3-C4) building block required to form the pyridinone portion of the quinoline system.[3]

-

Reaction Type: The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[4][5] The reaction proceeds in two phases: an initial nucleophilic substitution of the aniline onto the malonate, followed by a thermal electrocyclic ring closure.

-

Thermal Cyclization: The application of high temperatures (typically >240 °C) is critical. This provides the activation energy for the 6-electron cyclization of the intermediate anilidomethylenemalonate.[6] Using a high-boiling, inert solvent like diphenyl ether or mineral oil is often employed to achieve and maintain these temperatures uniformly, which can significantly improve yields compared to solvent-free conditions.[4]

Experimental Protocol: 8-Bromoquinoline-2,4-diol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Bromoaniline | 172.03 | 8.60 g | 50.0 | Ensure purity |

| Diethyl malonate | 160.17 | 8.81 g (8.4 mL) | 55.0 | Use 1.1 equivalents |

| Diphenyl ether | 170.21 | 50 mL | - | High-boiling solvent |

Procedure:

-

Condensation: In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 2-bromoaniline (8.60 g, 50.0 mmol) and diethyl malonate (8.81 g, 55.0 mmol). Heat the mixture at 140-150 °C for 2 hours. Ethanol, a byproduct of the condensation, will be collected in the trap.

-

Cyclization: After the initial condensation, add 50 mL of diphenyl ether to the flask. Increase the temperature of the reaction mixture to 240-250 °C using a suitable heating mantle and temperature controller. Maintain this temperature for 30-45 minutes. The solution will typically darken.

-

Isolation and Purification: Allow the reaction mixture to cool to below 100 °C. While still warm, pour the mixture into 200 mL of hexane or petroleum ether with vigorous stirring. The product will precipitate as a solid.

-

Collect the crude solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether solvent.

-

Recrystallize the crude product from glacial acetic acid or ethanol to yield pure 8-Bromoquinoline-2,4-diol as a solid.

-

Dry the product in a vacuum oven. The expected yield is typically in the range of 60-75%.

Stage 2: Regioselective Nitration of 8-Bromoquinoline-2,4-diol

The second stage involves the introduction of a nitro group onto the electron-rich quinoline-2,4-diol scaffold. The electronic properties of the substrate dictate a high degree of regioselectivity for this transformation.

Causality and Experimental Choices:

-

Regioselectivity: The quinoline-2,4-diol system is highly activated towards electrophilic aromatic substitution. The hydroxyl groups at positions C2 and C4 are powerful ortho-, para-directing activators. The C3 position is ortho to both activating groups, making it the most nucleophilic and sterically accessible site for electrophilic attack. This inherent electronic bias allows for highly selective nitration at C3.[7]

-

Nitrating Agent: A classic mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺).

-

Temperature Control: Electrophilic nitrations are highly exothermic. Maintaining a low temperature (0-10 °C) is crucial to prevent side reactions, such as dinitration or oxidative degradation of the substrate, thereby ensuring a clean reaction profile and maximizing the yield of the desired product.

Experimental Protocol: this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 8-Bromoquinoline-2,4-diol | 240.05 | 4.80 g | 20.0 | From Stage 1 |

| Conc. Sulfuric Acid (98%) | 98.08 | 20 mL | - | Cooled to 0 °C |

| Conc. Nitric Acid (70%) | 63.01 | 1.5 mL | ~23.0 | Use 1.15 equivalents |

Procedure:

-

Dissolution: In a flask immersed in an ice-salt bath, carefully add 8-Bromoquinoline-2,4-diol (4.80 g, 20.0 mmol) in small portions to 20 mL of cold (0 °C) concentrated sulfuric acid with stirring. Stir until a complete solution is obtained, maintaining the temperature below 10 °C.

-

Nitration: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 mL) to 5 mL of cold concentrated sulfuric acid. Cool this mixture to 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the quinoline-diol over 20-30 minutes. Use a dropping funnel and ensure the internal temperature of the reaction does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture in the ice bath for an additional 1-2 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A yellow or off-white precipitate will form.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7) to remove residual acids.

-

Dry the crude product thoroughly. Recrystallization from a suitable solvent like acetic acid or a large volume of ethanol will yield the pure this compound.[7]

Characterization and Data

Expected Product Characteristics:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 8-Bromoquinoline-2,4-diol | C₉H₆BrNO₂ | 240.05 | Off-white to pale solid |

| This compound | C₉H₅BrN₂O₄ | 285.05 | Yellow solid |

Note: Analytical data such as NMR and melting points should be confirmed experimentally and compared with literature values where available.

References

- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive.com. [Link]

-

Wikiwand. (n.d.). Gould–Jacobs reaction. Wikiwand. [Link]

-

LookChem. (n.d.). 2,4-DIHYDROXY-3-NITROQUINOLINE. LookChem.com. [Link]

-

Cieplik, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6216. [Link]

-

Kappe, C. O., & Stadler, A. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(1), 137-153. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 6. synarchive.com [synarchive.com]

- 7. Cas 15151-57-2,2,4-DIHYDROXY-3-NITROQUINOLINE | lookchem [lookchem.com]

An In-depth Technical Guide to 8-Bromo-3-nitroquinoline-2,4-diol: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: The quinoline scaffold remains a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. This technical guide delves into a specific, yet intriguing, member of this family: 8-Bromo-3-nitroquinoline-2,4-diol. While experimental data on this particular molecule is not extensively available in public literature, this document serves as a comprehensive resource by synthesizing information on its structural characteristics, predicted chemical properties, plausible synthetic routes, and potential biological activities inferred from closely related analogues. Our objective is to provide a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar quinoline derivatives.

Molecular Structure and Chemical Identity

This compound is a polysubstituted quinoline derivative. Its core structure consists of a fused bicyclic system comprising a benzene ring and a pyridine ring. The molecule is further functionalized with a bromine atom at the 8-position, a nitro group at the 3-position, and hydroxyl groups at the 2- and 4-positions.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 54675-49-9[1][2], 204326-43-2[3] |

| Molecular Formula | C₉H₅BrN₂O₄ |

| Molecular Weight | 285.05 g/mol |

Tautomerism: The Quinoline-2,4-diol / Quinolone Equilibrium

A critical structural feature of this compound is its existence in tautomeric forms. The 2,4-dihydroxyquinoline moiety can undergo keto-enol tautomerism to exist as 4-hydroxyquinolin-2(1H)-one, 2-hydroxyquinolin-4(1H)-one, or quinoline-2,4(1H,3H)-dione. Computational and spectroscopic studies on related quinolin-4-ols and 2,4-quinolinediols have shown that the keto forms are often thermodynamically favored[4][5].

For this compound, the predominant tautomer is likely to be 8-bromo-3-nitro-4-hydroxyquinolin-2(1H)-one or 8-bromo-3-nitro-2-hydroxyquinolin-4(1H)-one . The presence of the electron-withdrawing nitro group at the 3-position can influence the electron density of the heterocyclic ring and, consequently, the position of the tautomeric equilibrium.

Figure 1: Tautomeric equilibrium between the diol and a possible keto form of this compound.

Physicochemical Properties

| Property | Predicted Value / Comment |

| Melting Point | Expected to be a solid with a relatively high melting point, likely decomposing upon melting due to the nitro group. |

| Solubility | Predicted to have low solubility in water and non-polar organic solvents. Likely to be soluble in polar aprotic solvents like DMSO and DMF. |

| pKa | The hydroxyl groups are expected to be acidic, with the pKa influenced by the electron-withdrawing nitro and bromo substituents. |

| LogP | The presence of polar hydroxyl and nitro groups is balanced by the hydrophobic bromoquinoline core, leading to a moderate predicted LogP value. |

Synthesis and Characterization

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of quinoline derivatives.

Proposed Synthetic Pathway

A potential multi-step synthesis could involve the initial construction of the 8-bromoquinoline core, followed by the introduction of the hydroxyl and nitro groups.

Figure 2: Proposed synthetic pathway for this compound.

Step-by-Step Methodologies:

Step 1: Synthesis of 8-Bromoquinoline

-

Reaction: Skraup synthesis.

-

Precursors: 2-Bromoaniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).

-

Protocol: A well-established procedure for the Skraup synthesis of 8-bromoquinoline involves reacting 2-bromoaniline with glycerol in the presence of sulfuric acid and an oxidizing agent[6]. The reaction mixture is heated, and the product is isolated by neutralization, extraction, and purification, often by distillation or chromatography.

Step 2: Synthesis of 8-Bromoquinoline-2,4-diol

-

Reaction: Oxidation and hydroxylation of 8-bromoquinoline.

-

Protocol: This transformation is more complex and may require a multi-step approach. One possibility involves the oxidation of 8-bromoquinoline to an N-oxide, followed by rearrangement and hydroxylation reactions. Alternatively, methods for the direct synthesis of the quinoline-2,4-diol scaffold from appropriate aniline and malonic acid derivatives could be adapted[7][8].

Step 3: Nitration of 8-Bromoquinoline-2,4-diol

-

Reaction: Electrophilic nitration.

-

Protocol: The synthesized 8-Bromoquinoline-2,4-diol would be subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the introduction of the nitro group at the 3-position. The electron-donating hydroxyl groups at positions 2 and 4 will activate the ring towards electrophilic substitution, directing the incoming nitro group to the 3-position.

Characterization Techniques

The structural confirmation of the synthesized this compound would rely on a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants would be informative of the substitution pattern.

-

¹³C NMR would provide information on the carbon skeleton, with distinct signals for the carbons bearing the bromo, nitro, and hydroxyl/oxo groups.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be expected to show characteristic absorption bands for the O-H or N-H stretching of the tautomeric forms, C=O stretching in the keto tautomers, N-O stretching of the nitro group, and C-Br stretching.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum.

-

Potential Biological Activities and Therapeutic Applications

While no direct biological studies on this compound have been found, the extensive research on related quinoline derivatives provides a strong basis for predicting its potential pharmacological activities.

Anticancer Potential

Numerous studies have highlighted the potent anticancer activities of substituted quinolines, including those with bromo and nitro functionalities[9][10][11].

-

Mechanism of Action: The anticancer effects of quinoline derivatives are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, and modulate various signaling pathways involved in cell proliferation and apoptosis[9]. The presence of a nitro group can enhance the anticancer activity of the quinoline scaffold[9].

-

Inference for this compound: Given the presence of both the bromo and nitro groups, it is plausible that this compound could exhibit significant cytotoxic activity against various cancer cell lines. The diol/keto functionality could also contribute to its interaction with biological targets.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are well-known for their broad-spectrum antimicrobial properties[12][13].

-

Mechanism of Action: The antimicrobial activity of 8-hydroxyquinolines is often linked to their ability to chelate metal ions that are essential for microbial enzyme function. The introduction of halogen and nitro groups can further enhance this activity[12][13][14].

-

Inference for this compound: The presence of the 8-bromo substituent and the quinoline-2,4-diol core, which can also chelate metals, suggests that this compound may possess significant antibacterial and antifungal properties.

Figure 3: Inferred potential biological activities of this compound.

Future Directions and Research Opportunities

The lack of extensive experimental data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

-

Development and optimization of a reliable synthetic protocol.

-

Comprehensive physicochemical characterization , including determination of melting point, solubility, and pKa values.

-

Full spectroscopic elucidation using NMR, IR, and MS to confirm the structure and study its tautomeric equilibrium.

-

In vitro and in vivo evaluation of its anticancer and antimicrobial activities against a panel of relevant cell lines and microbial strains.

-

Mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound represents a promising, yet underexplored, scaffold in the vast landscape of quinoline chemistry. Based on the known bioactivities of its structural relatives, it holds significant potential as a lead compound for the development of novel anticancer and antimicrobial agents. This technical guide provides a foundational framework for initiating research into this intriguing molecule, from its synthesis and characterization to the exploration of its therapeutic applications. Further experimental investigation is warranted to fully unlock the potential of this and other polysubstituted quinoline derivatives.

References

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC. Available from: [Link]

- A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 2021, 6(4):81-96.

-

8-bromoquinoline – a painless Skraup synthesis - Org Prep Daily. Available from: [Link]

-

PubChem. 8-Bromoquinoline. Available from: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available from: [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. Available from: [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available from: [Link]

-

A review on synthetic investigation for quinoline- recent green approaches. Full article. Available from: [Link]

-

(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. Available from: [Link]

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - ResearchGate. Available from: [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available from: [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Available from: [Link]

-

8-bromo-3-nitroquinolin-4-ol (C9H5BrN2O3) - PubChemLite. Available from: [Link]

- Process for preparing bromo-substituted quinolines - Google Patents.

-

(PDF) DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in the gas phase and in solution - ResearchGate. Available from: [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed. Available from: [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI. Available from: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available from: [Link]

-

Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Available from: [Link]

-

Promising Anticancer Activity of [Bis(1,8-quinolato)palladium (II)] Alone and in Combination. Available from: [Link]

-

Anti-microbial activity of selected compounds. - ResearchGate. Available from: [Link]

-

3-Bromoquinoline - PubChem. Available from: [Link]

-

5-Bromo-8-nitroisoquinolin-2-ium-6,7-diol - PubChem. Available from: [Link]

-

Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - MDPI. Available from: [Link]

-

Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - Dove Medical Press. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

(Br) Bromine NMR. Available from: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]

-

database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available from: [Link]

-

Tautomeric forms of 4-hydroxy quinoline. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Quinoline-quinolone tautomerism for 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid. - ResearchGate. Available from: [Link]

-

FTIR spectrum of 8hydroxyquinoline. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione. Available from: [Link]

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. This compound | 54675-49-9 [chemicalbook.com]

- 3. PubChemLite - 8-bromo-3-nitroquinolin-4-ol (C9H5BrN2O3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 7. quinoline-2,4-diol synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Promising Anticancer Activity of [Bis(1,8-quinolato)palladium (II)] Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Bromo-3-nitroquinoline-2,4-diol (CAS 54675-49-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-3-nitroquinoline-2,4-diol, registered under CAS number 54675-49-9. This document delineates its chemical identity, physicochemical properties, and key safety and handling protocols. Drawing upon available data for structurally related compounds, this guide also explores potential synthetic pathways and areas of application, particularly within the realm of medicinal chemistry and materials science. The quinoline scaffold is a cornerstone in the development of therapeutic agents, and the introduction of bromo and nitro substituents offers unique electronic and steric properties that are of significant interest in the design of novel bioactive molecules.

Chemical Identity and Structure

This compound is a substituted quinoline derivative. The presence of a bromine atom at the 8-position and a nitro group at the 3-position, coupled with hydroxyl groups at the 2- and 4-positions, results in a molecule with a distinct electronic profile and potential for diverse chemical interactions.

The compound can exist in tautomeric forms, with the quinolin-4-one form being a significant contributor. This tautomerism is a key feature of hydroxyquinolines and influences their chemical reactivity and biological activity.

Molecular Formula: C₉H₅BrN₂O₄[1]

** IUPAC Name:** this compound[1]

Synonyms: 8-Bromo-4-hydroxy-3-nitro-1H-quinolin-2-one

CAS Registry Number: 54675-49-9[1]

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 285.05 g/mol | PubChem |

| XlogP3 | 2.3 | PubChemLite[2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 283.9436 g/mol | PubChem |

| Monoisotopic Mass | 283.9436 g/mol | PubChem |

| Topological Polar Surface Area | 108 Ų | PubChem |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in currently available literature. However, its synthesis can be conceptually approached through established methods for the modification of quinoline scaffolds.

Conceptual Synthetic Pathway:

A plausible synthetic route could involve a multi-step process starting from a readily available quinoline precursor.

Caption: Conceptual synthesis of this compound.

Step 1: Nitration of 8-Bromoquinoline: The synthesis could commence with the nitration of 8-bromoquinoline. The reaction of 8-bromoquinoline with a mixture of concentrated nitric and sulfuric acids would be expected to introduce a nitro group onto the quinoline ring. The position of nitration can be influenced by reaction conditions and the directing effects of the bromine atom and the quinoline nitrogen.

Step 2: Hydroxylation: Subsequent hydroxylation of the nitrated intermediate would be necessary to introduce the two hydroxyl groups. This transformation is more complex and may require specific reagents to achieve the desired 2,4-diol substitution pattern.

It is important to note that the development of a precise and efficient synthesis protocol would require experimental optimization of reaction conditions, catalysts, and purification methods.

Characterization:

The structural confirmation of synthesized this compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the quinoline ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretches of the hydroxyl groups, the N-O stretches of the nitro group, and the C=C and C=N vibrations of the quinoline core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Potential Applications and Areas of Research

While specific applications for this compound have not been extensively reported, the structural motifs present in this molecule suggest several promising avenues for research and development, particularly in medicinal chemistry.

Anticancer Drug Discovery

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including significant anticancer properties.[3][4] The introduction of bromine and nitro groups can enhance the therapeutic potential of the quinoline scaffold.

-

Mechanism of Action: Brominated and nitrated quinolines have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase I, an enzyme crucial for DNA replication in cancer cells.[4] The planar quinoline ring system can intercalate into DNA, while the substituents can interact with the enzyme's active site.

-

Structure-Activity Relationship (SAR) Studies: this compound could serve as a valuable scaffold for SAR studies. Systematic modifications of the bromo, nitro, and hydroxyl groups could lead to the identification of derivatives with improved potency and selectivity against specific cancer cell lines.

Antimicrobial Agents

The quinoline core is also a key feature of many antibacterial and antifungal agents. The biological activity of these compounds is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function. The hydroxyl groups at the 2- and 4-positions of this compound could potentially participate in metal chelation, suggesting a possible role as an antimicrobial agent.

Materials Science

Substituted quinolines can also find applications in materials science as components of organic light-emitting diodes (OLEDs), fluorescent probes, and corrosion inhibitors. The specific electronic and photophysical properties imparted by the bromo and nitro substituents may make this compound a candidate for investigation in these areas.

Safety and Handling

Detailed toxicological data for this compound is not available. Therefore, it should be handled with the utmost care, assuming it is a potentially hazardous substance. The following precautions are based on the safety information for structurally related bromo- and nitro-substituted aromatic compounds.

Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 54675-49-9) is a multifaceted molecule with significant potential for further investigation. While experimental data on its properties and synthesis are currently limited, its structural features suggest promising applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate the synthesis, characterization, and biological activity of this compound, which could unlock its potential as a valuable tool for drug discovery and materials science.

References

- (2025, January 4).

-

PubChemLite. (n.d.). 8-bromo-3-nitroquinolin-4-ol (C9H5BrN2O3). Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline | C9H6BrN | CID 140109. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromoquinoline | C9H6BrN | CID 21413. Retrieved from [Link]

-

Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(20), 11486-11498. [Link]

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1058-1067. [Link]

-

Jilin Haofei Chemical Co., Ltd. (n.d.). This compound cas no.54675-49-9. Retrieved from [Link]

-

Hashmat, T. J., et al. (2024). Synthesis, Characterization, and Biological Evaluation of 3-Bromo Isoquinoline Derivatives: Potential Lead Molecules for Analgesic and Anti-inflammatory Agents. Journal of Population Therapeutics and Clinical Pharmacology, 31(3), 1406-1422. [Link]

-

Break, L. (2017). Synthesis and Characterization of New 8-trifluloromethyl Quinazolin-2,4-(3H)-Dione Nucleosides. International Journal of Chemistry, 9(1), 73. [Link]

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374. [Link]

-

Kumar, D., et al. (2015). Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. Bioorganic Chemistry, 58, 1-10. [Link]

-

Găină, A. M., et al. (2023). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Molecules, 28(15), 5843. [Link]

-

Brown, B. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 82, 144. [Link]

-

PubChem. (n.d.). 8-Nitroquinoline | C9H6N2O2 | CID 11830. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-8-nitroisoquinolin-2-ium-6,7-diol | C9H6BrN2O4+ | CID 22397397. Retrieved from [Link]

-

Suzhou Health Chemicals Co., Ltd. (n.d.). Selling Leads page 2085. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-nitropentane-2,4-diol | C5H10BrNO4 | CID 2775561. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-2-propyl-2,3-dihydrothieno[3,2-c]quinoline | C14H14BrNS | CID 163979448. Retrieved from [Link]

Sources

- 1. This compound | 54675-49-9 [chemicalbook.com]

- 2. PubChemLite - 8-bromo-3-nitroquinolin-4-ol (C9H5BrN2O3) [pubchemlite.lcsb.uni.lu]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Bromo-3-nitroquinoline-2,4-diol: Synthesis, Properties, and Scientific Context

Abstract: This technical guide provides a comprehensive overview of 8-Bromo-3-nitroquinoline-2,4-diol, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. While the specific historical discovery of this compound is not extensively documented in readily available literature, this guide constructs a scientifically rigorous exploration of its synthesis, chemical properties, and potential biological significance based on established principles of quinoline chemistry. We will delve into a plausible synthetic pathway, detail the underlying chemical logic, and present the compound's characteristics in the context of related bioactive molecules.

Introduction: The Quinoline-2,4-diol Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this class, quinoline-2,4-diols are particularly noteworthy. These compounds exist in a tautomeric equilibrium with their more stable keto-enol form, 4-hydroxy-2(1H)-quinolinone, and the diketo form, quinoline-2,4(1H,3H)-dione. This tautomerism is a critical determinant of their chemical reactivity and biological interactions.[3][4] The presence of hydroxyl groups at the C2 and C4 positions provides reactive sites for further functionalization, making the quinoline-2,4-diol core a versatile starting point for the synthesis of more complex derivatives.[5]

The subject of this guide, this compound, introduces two key substituents to this core: a bromine atom at the 8-position and a nitro group at the 3-position. These additions are expected to significantly modulate the molecule's electronic properties, lipophilicity, and, consequently, its biological activity.

The Influence of Bromo and Nitro Substituents

The introduction of halogen atoms and nitro groups onto a quinoline scaffold is a common strategy in drug design to enhance or modify its therapeutic properties.

-

Bromine Substitution: The bromine atom at the C8 position is an electron-withdrawing group, which can influence the acidity of the hydroxyl groups and the overall electron distribution in the ring system. Brominated quinolines have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[6][7] The position of the bromine atom is crucial; for instance, substitution at the C6 and C8 positions has been shown to be important for bioactivity.[8]

-

Nitro Substitution: The nitro group (NO₂) is a strong electron-withdrawing group that significantly impacts the electronic and chemical properties of the aromatic ring.[9] Its presence can increase the molecule's potential for engaging in redox reactions within cells, a mechanism often associated with antimicrobial and antiparasitic activity.[10] Furthermore, the nitro group can activate adjacent positions for nucleophilic substitution reactions, providing a handle for further derivatization.[8][11] In many cases, the addition of a nitro group to a bioactive scaffold enhances its potency.[8]

The combination of these three components—the quinoline-2,4-diol core, an 8-bromo substituent, and a 3-nitro group—suggests a molecule with significant potential for biological activity, warranting a detailed examination of its synthesis and properties.

Proposed Synthesis of this compound

While the original synthesis of this compound is not prominently documented, a logical and efficient synthetic route can be proposed based on well-established reactions in quinoline chemistry, such as the Conrad-Limpach synthesis. This approach involves the condensation of an appropriately substituted aniline with a β-keto ester or a malonic ester derivative, followed by thermal cyclization.

The proposed synthesis can be envisioned in two main stages:

-

Stage 1: Synthesis of the 8-Bromoquinoline-2,4-diol intermediate.

-

Stage 2: Nitration of the intermediate to yield the final product.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on analogous syntheses of quinoline-2,4-diols and subsequent nitration reactions.[8][12]

Stage 1: Synthesis of 8-Bromoquinoline-2,4-diol

-

Rationale: This step utilizes a thermal condensation and cyclization reaction between 2-bromoaniline and diethyl malonate. The aniline nitrogen attacks one of the ester carbonyls of diethyl malonate, followed by an intramolecular cyclization and tautomerization to form the stable quinoline-2,4-diol ring system.

-

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-bromoaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

-

Condensation: Heat the mixture at 140-150 °C for 2-3 hours. Ethanol, a byproduct of the condensation, will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting aniline.

-

Cyclization: Once the initial condensation is complete, add the crude intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250 °C for 30-60 minutes. The high temperature facilitates the intramolecular Friedel-Crafts-type acylation, leading to the closure of the heterocyclic ring.

-

Workup and Purification: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent. Add hexane or petroleum ether to facilitate further precipitation. Collect the solid product by vacuum filtration and wash it with a non-polar solvent to remove the diphenyl ether. The crude 8-Bromoquinoline-2,4-diol can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Stage 2: Nitration of 8-Bromoquinoline-2,4-diol

-

Rationale: The quinoline-2,4-diol ring system is activated towards electrophilic substitution. The hydroxyl groups are ortho-, para-directing. The C3 position is activated by both the C2 and C4 hydroxyl/oxo groups, making it the most probable site for nitration. A standard nitrating mixture of nitric and sulfuric acid is employed.[8][13]

-

Step-by-Step Methodology:

-

Reaction Setup: In a flask cooled in an ice-salt bath to 0 to -5 °C, slowly add 8-Bromoquinoline-2,4-diol (1 equivalent) to concentrated sulfuric acid with stirring until fully dissolved.

-

Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate cooled flask. Add this mixture dropwise to the solution of the quinoline derivative, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the mixture at low temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Workup and Purification: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude this compound can be purified by recrystallization from an appropriate solvent such as glacial acetic acid or a mixture of DMF and water.

-

Physicochemical and Spectroscopic Data

The structural characterization of the final compound is essential for confirming its identity and purity. While experimental data for this specific molecule is not widely published, predicted data and analogous compound data provide a strong basis for its characterization.[14][15][16]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54675-49-9 | [17] |

| Molecular Formula | C₉H₅BrN₂O₄ | [16] (as tautomer) |

| Molecular Weight | 285.05 g/mol | Calculated |

| Monoisotopic Mass | 283.94837 Da | [16] (as tautomer) |

| Predicted XlogP | 2.3 | [16] (as tautomer) |

| Appearance | Likely a yellow or pale brown solid | Inferred |

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the three aromatic protons on the benzo-ring and the single proton at the C3 position. The chemical shifts would be influenced by the electron-withdrawing effects of the bromo and nitro groups.

-

¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the carbon atoms of the quinoline core. The carbons bearing the nitro and bromo groups, as well as the carbonyl carbons (in the quinolinone tautomeric form), would have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO).[14]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the N-H and O-H stretching (around 3400-3200 cm⁻¹), C=O stretching (from the quinolinone tautomer, around 1650-1680 cm⁻¹), and the asymmetric and symmetric stretching of the NO₂ group (around 1550 and 1350 cm⁻¹).

Potential Applications and Future Directions

Given the known biological activities of related compounds, this compound is a promising candidate for further investigation in several areas of drug discovery.

-

Anticancer Activity: Many substituted quinolines, particularly those with halogen and nitro functionalities, exhibit significant antiproliferative effects against various cancer cell lines.[8][18] The combination of substituents in this compound suggests it may act as an inhibitor of key cellular processes, such as DNA replication or cell signaling pathways.

-

Antimicrobial and Antiparasitic Activity: The quinoline scaffold is the basis for well-known antimalarial drugs like chloroquine. The presence of the nitro group is a common feature in many antimicrobial and antiparasitic agents, where it can be bioreduced to generate toxic radical species within the target organism.[9][10]

Future research should focus on the efficient synthesis and purification of this compound to enable comprehensive biological screening. Structure-activity relationship (SAR) studies, involving the synthesis of analogues with different substituents at the 3, 8, and other positions, would be crucial for optimizing its potential therapeutic activity.

Conclusion

This compound represents a fascinating molecular architecture that combines the biologically active quinoline-2,4-diol core with functionality-enhancing bromo and nitro substituents. While its specific discovery and history are not well-documented, a robust and logical synthetic pathway can be constructed from fundamental principles of organic chemistry. The predicted properties and the known activities of its constituent parts mark it as a compound of significant interest for further exploration in medicinal chemistry and drug development. This guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize, characterize, and investigate this promising molecule.

References

-

Tautomerism in 7-Hydroxyquinoline: A Combined Experimental and Theoretical Study in Water. (2011). The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2025). PMC - NIH. [Link]

-

Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (2015). The Journal of Organic Chemistry - ACS Publications. [Link]

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]

-

Acceptorless dehydrogenative condensation: synthesis of indoles and quinolines from diols and anilines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025). ResearchGate. [Link]

-

Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). PMC - NIH. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

-

Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds. (2025). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. [Link]

-

Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2023). NIH. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. [Link]

-

Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). ResearchGate. [Link]

-

Biological activities of quinoline derivatives. (2009). PubMed. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). OUCI. [Link]

-

8-bromo-3-nitroquinolin-4-ol (C9H5BrN2O3). (n.d.). PubChem. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

-

Biological Activities of Quinoline Derivatives. (2025). ResearchGate. [Link]

-

Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure. [Link]

-

8-Bromoquinoline | C9H6BrN | CID 140109. (n.d.). PubChem. [Link]

-

Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2025). ResearchGate. [Link]

-

Quinoline synthesis via electrophilic cyclization of anilines and alkynes. (n.d.). ResearchGate. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. quinoline-2,4-diol synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chempap.org [chempap.org]

- 15. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PubChemLite - 8-bromo-3-nitroquinolin-4-ol (C9H5BrN2O3) [pubchemlite.lcsb.uni.lu]

- 17. This compound | 54675-49-9 [chemicalbook.com]

- 18. mdpi.com [mdpi.com]

8-Bromo-3-nitroquinoline-2,4-diol molecular weight and formula

An In-Depth Technical Guide to 8-Bromo-3-nitroquinoline-2,4-diol: Physicochemical Properties, Synthesis, and Biological Evaluation

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry. This document delineates its molecular characteristics, proposes a detailed synthetic pathway, and explores its anticipated biological activities and mechanisms of action based on current research into structurally related analogs.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted quinoline, a class of bicyclic aromatic compounds that form the scaffold of numerous pharmacologically active molecules. A critical aspect of quinoline-2,4-diols is their existence in a tautomeric equilibrium with their corresponding 4-hydroxyquinolin-2-one and quinoline-2,4-dione forms. For the purpose of this guide, we will primarily refer to the diol tautomer, while acknowledging that the physicochemical and biological properties are representative of this equilibrium.

The fundamental molecular attributes of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₂O₃ | [1] |

| Monoisotopic Mass | 267.94836 Da | [1] |

| Molecular Weight | 269.05 g/mol | Calculated |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)NC=C(C2=O)[O-] | [1] |

| InChI Key | GMSSUTORFUABOH-UHFFFAOYSA-N | [1] |

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Nitration of 8-Bromoquinoline-2,4-diol

This procedure is adapted from established methods for the nitration of aromatic heterocyclic compounds.[2]

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5°C, add 10 mL of concentrated sulfuric acid.

-

Addition of Starting Material: Slowly add 1.0 g of 8-bromoquinoline-2,4-diol to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 0°C.

-

Preparation of Nitrating Agent: In a separate beaker, prepare a nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 8-bromoquinoline-2,4-diol over a period of 30 minutes, maintaining the reaction temperature at -5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at -5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture onto 100 g of crushed ice. The precipitate formed is the crude product.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Biological Activity and Potential Applications in Drug Discovery

The introduction of bromo and nitro functional groups to the quinoline scaffold is a well-established strategy in medicinal chemistry to enhance biological activity.[2][3] While specific biological data for this compound is limited, the activities of structurally related compounds provide a strong indication of its potential as an anticancer and antiparasitic agent.[2][4]

Anticipated Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of bromo- and nitro-substituted quinolines against a variety of cancer cell lines.[2][3][5] For instance, 6,8-dibromo-5-nitroquinoline has shown significant inhibitory activity against C6 (rat brain tumor), HT29 (human colon adenocarcinoma), and HeLa (human cervical cancer) cell lines.[2] The presence of both a bromine atom and a nitro group on the quinoline ring appears to act synergistically to enhance anticancer potency.[2]

Potential Mechanism of Action

The proposed mechanism of action for the anticancer effects of bromo-nitro-quinoline derivatives involves the induction of apoptosis and the inhibition of key cellular enzymes.

Caption: Inferred mechanism of action for this compound.

Some brominated quinoline derivatives have been shown to be potent inhibitors of Topoisomerase I, an enzyme crucial for DNA replication and repair.[6] Inhibition of this enzyme leads to DNA damage and subsequently triggers apoptosis. Furthermore, the nitro group can be bioreduced in hypoxic tumor environments to form reactive nitrogen species, which can induce cellular stress and contribute to apoptosis.

Experimental Protocol: Evaluation of Cytotoxicity using MTT Assay

To empirically determine the cytotoxic activity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method.[5][7]

-

Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, HT29, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a compound of significant interest for drug discovery and development, particularly in the field of oncology. Its structural features suggest potent biological activity, and this guide provides a foundational framework for its synthesis and evaluation. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

-

Pedron, J., Boudot, C., Brossas, J. Y., Pinault, E., Bourgeade-Delmas, S., Sournia-Saquet, A., ... & Verhaeghe, P. (2020). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS medicinal chemistry letters, 11(4), 546-552. [Link]

-

PubChem. (n.d.). 1-Bromo-8-nitro-3,4-dihydroquinolin-2-one. National Center for Biotechnology Information. [Link]

-

Al-Warhi, T., Rizk, O., El-Faham, A., & de la Torre, G. (2020). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

-

Ökten, S., Çakmak, O., & Büyükgüzel, E. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 25(17), 3845. [Link]

-

PubChem. (n.d.). 8-Bromoquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). 8-bromo-3-nitroquinolin-4-ol (C9H5BrN2O3). [Link]

-

Ökten, S., Çakmak, O., Saddiqa, A., Keskin, B., Özdemir, S., & İnal, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]

-

Ökten, S., Çakmak, O., & Büyükgüzel, E. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 814-823. [Link]

-

NIST. (n.d.). Quinoline, 8-bromo-. National Institute of Standards and Technology. [Link]

-

Reva, I., Lapinski, L., & Fausto, R. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of organic chemistry, 80(24), 12505–12516. [Link]

-

Ökten, S., Çakmak, O., Saddiqa, A., Keskin, B., Özdemir, S., & İnal, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

-

Kim, J. S., Lee, J. H., & Kim, J. N. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 5(15), 2315-2320. [Link]

-

Asif, M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6433. [Link]

-

PubChem. (n.d.). 6-Bromo-3-chloroquinolin-8-ol. National Center for Biotechnology Information. [Link]

-

Shaaban, I. A., Assiri, M. A., Ali, T. E., & Mohamed, T. A. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Journal of Molecular Structure, 1245, 131069. [Link]

-

ResearchGate. (n.d.). Tautomeric form of 4-quinolone (1). [Link]

Sources

- 1. PubChemLite - 8-bromo-3-nitroquinolin-4-ol (C9H5BrN2O3) [pubchemlite.lcsb.uni.lu]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Unlocking the Therapeutic Promise: A Scientific Investigation into the Potential Biological Activity of 8-Bromo-3-nitroquinoline-2,4-diol

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide focuses on the specific, yet underexplored, molecule 8-Bromo-3-nitroquinoline-2,4-diol . While direct experimental data for this compound is not extensively published, a thorough analysis of its structural components—the quinoline-2,4-diol core, the C8-bromo substituent, and the C3-nitro group—allows for the formulation of strong hypotheses regarding its potential therapeutic applications. This document synthesizes evidence from structurally related compounds to predict its most probable biological activities, primarily as an anticancer and antimicrobial agent. We provide a rationale for these hypotheses, propose potential mechanisms of action, and present a detailed roadmap of experimental protocols for validation. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this promising, multi-functionalized quinoline derivative.

Introduction: The Quinoline Scaffold as a Privileged Structure

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is considered a "privileged structure" in drug discovery.[3] Its derivatives are integral to a multitude of pharmacologically active compounds, demonstrating a remarkable spectrum of activities including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral effects.[2][4][5] The versatility of the quinoline ring allows for substitutions at various positions, each modification significantly influencing the molecule's physicochemical properties and biological targeting. The subject of this guide, this compound, combines several key functionalizations, each known to impart potent bioactivity, making it a compelling candidate for novel drug development programs.

Molecular Profile: Deconstructing this compound

The therapeutic potential of this compound can be inferred by dissecting the contributions of its core structure and key substituents.

-

The Quinoline-2,4-diol Core: Also known as a 4-hydroxy-2-quinolone tautomer, this core structure is a recognized pharmacophore. The presence of hydroxyl groups can facilitate hydrogen bonding with biological targets, such as enzyme active sites, and can influence the molecule's solubility and overall pharmacokinetic profile.

-

The Influence of C8-Bromination: Halogenation is a common strategy in medicinal chemistry to enhance biological activity. The bromine atom at the C8 position is expected to increase the lipophilicity of the molecule, potentially improving membrane permeability. Furthermore, bromo-substituted quinolines have demonstrated potent anticancer activities.[6][7] Studies on compounds like 6,8-dibromo-5-nitroquinoline have shown that the presence of bromine atoms, particularly in conjunction with a nitro group, can lead to significant inhibitory effects against various cancer cell lines.[6][7]

-

The Role of the C3-Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group that significantly modulates the electronic properties of the quinoline ring.[8] This modification is known to enhance the antiproliferative activity of quinoline derivatives, as seen in studies where the incorporation of a nitro group at the C3 position led to compounds with IC50 values in the micromolar to nanomolar range against cancer cells.[9] The nitro group can also serve as a precursor to an amino group via reduction, opening avenues for further synthetic modifications.[10][11] Its presence can facilitate reactions with nucleophiles and enhance single-electron transfer processes, which is a key mechanism for the toxicity of some nitro compounds towards microorganisms and cancer cells.[6][8]

Hypothesized Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, we hypothesize two primary areas of biological activity for this compound.

Anticancer Activity

The combination of bromo, nitro, and hydroxyl substitutions on the quinoline scaffold strongly suggests a potential for potent anticancer activity.[6][9]

-

Proposed Mechanism 1: Kinase Inhibition: Many quinoline derivatives function as kinase inhibitors. A study on novel 3-nitroquinolines identified them as a new class of anticancer agents that inhibit the epidermal growth factor receptor (EGFR).[9] The compounds were evaluated for their effects on EGFR-overexpressing cell lines like A431 (human epidermoid carcinoma) and MDA-MB-468 (breast cancer), showing inhibitory activities in the micromolar and nanomolar ranges.[9] It is plausible that this compound could similarly bind to the ATP-binding site of EGFR or other oncogenic kinases.

-

Proposed Mechanism 2: Topoisomerase Inhibition: Certain bromo- and cyano-substituted 8-hydroxyquinolines have been found to inhibit human DNA topoisomerase I, an enzyme critical for DNA replication and repair.[6][12] Given the structural similarities, this compound may act by stabilizing the topoisomerase-DNA covalent complex, leading to DNA strand breaks and the induction of apoptosis in cancer cells.

Antimicrobial Activity

The quinoline core is famously associated with antimicrobial agents (e.g., fluoroquinolones). The specific substitutions on the target molecule support a strong antimicrobial potential.

-

Proposed Mechanism 1: Inhibition of Bacterial Type II Topoisomerases: A primary mechanism for quinolone antibiotics is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[7] The planar, aromatic nature of the quinoline ring allows it to intercalate into bacterial DNA, disrupting these processes.

-

Proposed Mechanism 2: Metal Chelation and Disruption of Cellular Processes: 8-Hydroxyquinoline and its derivatives are known chelating agents.[13] Halogenated 8-hydroxyquinolines, in particular, exhibit potent antimicrobial activity.[13] The diol structure of the target molecule could chelate essential metal ions required for the function of key bacterial enzymes, leading to growth inhibition.

Quantitative Data from Structurally Related Compounds

While data for the specific target compound is unavailable, the following table summarizes the anticancer activity of related bromo- and nitro-substituted quinolines to provide a benchmark for potential efficacy.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6,8-dibromo-5-nitroquinoline | HeLa (human cervical cancer) | 24.1 | [7] |

| HT29 (human colon adenocarcinoma) | 26.2 | [7] | |

| C6 (rat glioblastoma) | 50.0 | [7] | |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (human colon adenocarcinoma) | 15.0 | [7] |

| C6 (rat glioblastoma) | 15.4 | [7] | |

| HeLa (human cervical cancer) | 26.4 | [7] |

Proposed Research and Experimental Protocols

To validate the hypothesized biological activities, a structured, multi-stage research plan is proposed. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic insight.

Protocol 5.1: In Vitro Anticancer Screening (SRB Assay)

Rationale: The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining cytotoxicity based on the measurement of cellular protein content. It is chosen for its stability and ease of use in a high-throughput screening context.

Methodology:

-

Cell Culture: Plate human cancer cell lines (e.g., HT29, HeLa, A431) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Protocol 5.2: Mechanistic Study - EGFR Kinase Inhibition Assay

Rationale: Based on the activity of other 3-nitroquinolines, direct inhibition of EGFR is a plausible mechanism.[9] A cell-free kinase assay will confirm if the compound directly targets the enzyme.

Methodology:

-

Assay Setup: Use a commercial chemiluminescent EGFR Kinase Assay Kit, which typically includes recombinant human EGFR, a biotinylated peptide substrate, and ATP.

-

Compound Preparation: Prepare serial dilutions of this compound in kinase buffer, ranging from 1 nM to 50 µM.

-

Kinase Reaction: In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound or vehicle control. Initiate the reaction by adding ATP. Incubate for 45 minutes at 30°C.

-

Detection: Stop the reaction by adding a stop reagent. Add a europium-labeled anti-phosphotyrosine antibody to detect the phosphorylated substrate. Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

-

Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value for EGFR inhibition.

Protocol 5.3: Mechanistic Study - Topoisomerase I Inhibition Assay

Rationale: To investigate the hypothesis that the compound interferes with DNA replication machinery, a DNA relaxation assay is the gold standard for measuring Topoisomerase I activity.[12]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and reaction buffer.

-

Compound Addition: Add serial dilutions of this compound (or a known inhibitor like Camptothecin as a positive control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the different DNA topoisomers (supercoiled vs. relaxed) are separated.

-

Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize the DNA bands under UV light.

-

Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-compound control.

Protocol 5.4: In Vitro Antimicrobial Screening (MIC Determination)

Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Methodology:

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB).

-